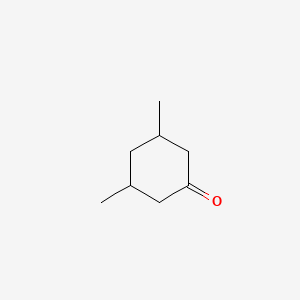

3,5-Dimethylcyclohexanone

Descripción

Significance in Organic Chemistry and Synthesis Research

The significance of 3,5-dimethylcyclohexanone in organic chemistry is underscored by its utility as a key intermediate in the synthesis of more complex organic molecules. Its reactivity, centered around the ketone and the adjacent alpha-carbons, allows for a range of chemical modifications. For instance, it can undergo reduction to form 3,5-dimethylcyclohexanols, which are valuable in their own right. google.com One documented method involves the hydrogenation of 3,5-dimethyl-2-cyclohexene-1-one in the presence of a palladium on carbon catalyst to yield this compound. google.com

Furthermore, the stereochemistry of this compound serves as a foundational model for understanding the conformational preferences and reactivity of substituted cyclohexanes, a ubiquitous structural motif in natural products and pharmaceuticals. Research in this area often explores how the stereochemical arrangement of the methyl groups influences the outcome of reactions, providing valuable insights for asymmetric synthesis.

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C8H14O | nih.govnist.gov |

| Molecular Weight | 126.1962 g/mol | nist.gov |

| Boiling Point | 182.5°C at 760 mmHg | lifechempharma.com |

| Density | 0.882 g/cm³ | lifechempharma.com |

| Flash Point | 53.8°C | lifechempharma.com |

| CAS Registry Number | 2320-30-1 | nist.gov |

Isomeric Forms of this compound and Stereochemical Considerations

The presence of two stereocenters at positions 3 and 5 of the cyclohexanone (B45756) ring gives rise to multiple stereoisomers, adding a layer of complexity and opportunity for stereoselective synthesis and analysis.

**1.2.1. cis- and trans-3,5-Dimethylcyclohexanone Configurational Isomers

This compound exists as two primary configurational isomers: cis and trans. nist.gov These diastereomers differ in the spatial arrangement of the two methyl groups relative to the plane of the cyclohexane (B81311) ring. utexas.edu

In the cis isomer, both methyl groups are on the same face of the ring (either both pointing up or both pointing down). libretexts.org In the trans isomer, the methyl groups are on opposite faces of the ring (one pointing up and one pointing down). libretexts.orgnist.gov The relative stability of these isomers is a subject of conformational analysis, influenced by factors such as steric strain and 1,3-diaxial interactions.

Interactive Data Table: Isomers of this compound

| Isomer | CAS Registry Number | Key Identifying Feature |

| cis-3,5-Dimethylcyclohexanone (B1619870) | 7214-52-0 | Methyl groups on the same side of the ring |

| trans-3,5-Dimethylcyclohexanone | 7214-49-5 | Methyl groups on opposite sides of the ring |

Enantiomeric and Diastereomeric Aspects in this compound Systems

Beyond the cis and trans diastereomers, the chirality of the molecule leads to the existence of enantiomers. utexas.eduutdallas.edu

The trans-isomer, having two chiral centers with a C2 axis of symmetry, exists as a pair of enantiomers: (3R,5R)-3,5-dimethylcyclohexanone and (3S,5S)-3,5-dimethylcyclohexanone. acs.org These are non-superimposable mirror images of each other.

The cis-isomer, on the other hand, is a meso compound. nih.govchemspider.com Although it has two stereocenters (3R,5S), it possesses an internal plane of symmetry and is therefore achiral and does not have an enantiomer.

The ability to selectively synthesize or separate these stereoisomers is of great importance. For example, studies have focused on the enantioselective formation of the lithium enolate of cis-3,5-dimethylcyclohexanone for use in stereoselective aldol (B89426) reactions. acs.org The distinct stereochemical configurations of these isomers can lead to different biological activities and pharmacological properties when incorporated into larger, more complex molecules.

Structure

3D Structure

Propiedades

IUPAC Name |

3,5-dimethylcyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O/c1-6-3-7(2)5-8(9)4-6/h6-7H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSANHHHQJYQEOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CC(=O)C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30945879 | |

| Record name | 3,5-Dimethylcyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30945879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2320-30-1, 7214-49-5 | |

| Record name | 3,5-Dimethyl cyclohexanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002320301 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis-3,5-Dimethylcyclohexanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007214495 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2320-30-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21132 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,5-Dimethylcyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30945879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-Dimethylcyclohexanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3,5 Dimethylcyclohexanone and Its Functionalized Derivatives

Established Synthetic Pathways to 3,5-Dimethylcyclohexanone

The creation of this compound can be achieved through several distinct and well-documented synthetic pathways. These methods leverage different principles of organic chemistry to construct the target cyclic ketone.

Oxidative Routes to this compound

One of the most direct methods for synthesizing this compound involves the oxidation of its corresponding alcohol precursor, 3,5-dimethylcyclohexanol (B146684). This approach transforms the secondary alcohol functional group into a ketone.

The synthesis of this compound can be effectively carried out by the oxidation of 3,5-dimethylcyclohexanol. orgsyn.org A common and efficient method employs a chromium-based oxidizing agent. In a typical procedure, a solution of 3,5-dimethylcyclohexanol in a solvent such as benzene (B151609) is treated with an acidic solution of sodium dichromate. orgsyn.org The reaction is maintained at a cool temperature, generally not exceeding 10°C, to ensure selectivity and prevent over-oxidation or side reactions. orgsyn.org The process involves the dropwise addition of the oxidant, which consists of sodium dichromate, water, concentrated sulfuric acid, and glacial acetic acid. orgsyn.org Following the oxidation, the organic phase is separated, and the aqueous phase is extracted to recover any remaining product. The combined organic extracts are then washed to neutrality, concentrated, and the final product is purified by distillation, yielding this compound. orgsyn.org

Table 1: Oxidation of 3,5-Dimethylcyclohexanol

| Reactant | Reagents | Solvent | Temperature | Product |

|---|

Carbonyl Group Manipulation Strategies for this compound Formation

The formation of substituted cyclohexanones can also be achieved by creating new carbon-carbon bonds through the reaction of cyclohexanone (B45756) precursors with organometallic reagents. These strategies often involve the 1,4-conjugate addition (Michael addition) of alkyl groups to α,β-unsaturated ketones.

The synthesis of dimethylated cyclohexanone isomers can be accomplished via the conjugate addition of an organometallic reagent, such as a lithium dialkylcuprate, to a methyl-substituted cyclohexenone. This method is a powerful tool for forming carbon-carbon bonds. For instance, the synthesis of 3,3-dimethylcyclohexanone (B1346601) is achieved by reacting 3-methyl-2-cyclohexen-1-one (B144701) with lithium dimethylcuprate (Me₂CuLi). rsc.org This organocuprate reagent is typically prepared in situ from methyllithium (B1224462) and copper(I) iodide in an ethereal solvent at low temperatures. rsc.org The organocuprate then selectively adds a methyl group to the β-carbon of the α,β-unsaturated ketone in a 1,4-fashion. rsc.org

Table 2: Conjugate Addition for Dimethylcyclohexanone Synthesis

| Precursor | Organometallic Reagent | Solvent | Temperature | Product |

|---|

Hydrogenation and Reduction Strategies for this compound Precursors

Hydrogenation is a fundamental reaction in organic synthesis used to reduce unsaturated compounds. In the context of cyclohexanone synthesis, selective hydrogenation of a dione (B5365651) precursor can yield a monoketone.

The selective hydrogenation of 5,5-dimethylcyclohexane-1,3-dione, commonly known as dimedone, provides an efficient route to 3,3-dimethylcyclohexanone , an isomer of the primary subject. This process requires a catalyst that can selectively reduce one ketone group or facilitate the reduction of an enol intermediate. A highly effective method involves the use of a heterogeneous catalyst, such as palladium supported on an ion-exchange resin like Amberlyst. This catalytic system demonstrates high activity and selectivity.

The reaction is typically carried out in a solvent like methanol (B129727) within an autoclave. chemicalbook.com The mixture is heated to around 85°C and subjected to hydrogen gas at a pressure of approximately 2 bara. chemicalbook.com Under these conditions, dimedone is converted to 3,3-dimethylcyclohexanone with high yield and selectivity, often reaching 98%. chemicalbook.com This catalytic procedure is advantageous as it avoids the use of harsh acids and minimizes salt formation, aligning with principles of green chemistry.

Table 3: Selective Hydrogenation of Dimedone

| Reactant | Catalyst | Solvent | Temperature | Pressure | Product | Yield |

|---|

Halogenation and Dehydrohalogenation Approaches in Cyclohexanone Synthesis

The synthesis of α,β-unsaturated cyclohexanones can be achieved through a classical two-step sequence involving α-halogenation of a saturated cyclohexanone followed by dehydrohalogenation. While specific literature detailing this approach for this compound is not prevalent, the general mechanism is a fundamental and well-established method in organic synthesis.

The process begins with the α-halogenation of the cyclohexanone ring. This reaction is typically catalyzed by either acid or base, which facilitates the formation of an enol or enolate intermediate, respectively. The enol or enolate then acts as a nucleophile, attacking a halogen source such as molecular bromine (Br₂) or chlorine (Cl₂). In the case of this compound, the halogenation would occur at the C2 or C6 position. The presence of the methyl groups at C3 and C5 can influence the regioselectivity of this step due to steric hindrance and electronic effects.

Following halogenation, the resulting α-haloketone is subjected to dehydrohalogenation to introduce the double bond. This elimination reaction is typically induced by a strong base, such as sodium ethoxide or potassium tert-butoxide. The base abstracts a proton from the carbon adjacent to both the carbonyl group and the halogen-bearing carbon, leading to the formation of an enolate, which then expels the halide ion to form the α,β-unsaturated ketone. This method provides a reliable route to cyclohexenone structures, which are valuable intermediates in various synthetic pathways.

Advanced and Enantioselective Synthesis of this compound and Chiral Analogs

The synthesis of chiral analogs of this compound has been a subject of significant research, leveraging advanced techniques to control stereochemistry. These methods are crucial for producing enantiomerically pure compounds for applications in areas such as natural product synthesis and medicinal chemistry.

Asymmetric Desymmetrization Techniques Utilizing this compound

Asymmetric desymmetrization is a powerful strategy for converting a prochiral or meso compound into a chiral, enantioenriched product. cis-3,5-Dimethylcyclohexanone (B1619870), a meso compound with a plane of symmetry, is an ideal substrate for such transformations. One of the notable methods for the desymmetrization of this compound is the biocatalytic Baeyer–Villiger oxidation. researchgate.net

In this process, a Baeyer-Villiger monooxygenase (BVMO) enzyme catalyzes the oxidation of the ketone to a lactone. The enzyme's chiral active site differentiates between the two enantiotopic carbonyl-adjacent methylene (B1212753) groups, leading to a regioselective and enantioselective oxidation. This results in the formation of an optically active lactone. Systematic studies on the desymmetrization of meso-disubstituted cycloketones have highlighted cis-3,5-dimethylcyclohexanone as a substrate in biocatalytic examples. researchgate.net The enantiomeric excess (ee) and yield of the resulting lactone are highly dependent on the specific enzyme used and the reaction conditions.

| Substrate | Biocatalyst | Product | Enantiomeric Excess (ee) | Yield |

| cis-3,5-Dimethylcyclohexanone | Baeyer-Villiger Monooxygenase | Chiral Lactone | High | Moderate to High |

This table is illustrative of typical results for biocatalytic desymmetrization and is based on general findings in the field.

Enantioselective Enolate Formation from cis-3,5-Dimethylcyclohexanone

A key strategy for the asymmetric functionalization of ketones is the enantioselective formation of their enolates. Research has demonstrated the successful deprotonation of cis-3,5-dimethylcyclohexanone using chiral lithium amide bases. This approach generates a non-racemic mixture of lithium enolates, which can then be trapped by an electrophile to yield an enantioenriched product.

The study by Majewski and Gleave investigated the deprotonation of cis-3,5-dimethylcyclohexanone with various chiral lithium amides. The resulting enolates were reacted with electrophiles like benzaldehyde (B42025), acetic anhydride, or trimethylsilyl (B98337) chloride. The enantioselectivity of these reactions was found to be influenced by factors such as the structure of the chiral base, the solvent, and the presence of additives. For instance, the reaction of the lithium enolate with benzaldehyde yielded aldol (B89426) products with up to 79% ee. A model has been proposed suggesting that the deprotonation proceeds through a pericyclic transition state involving a dimer of the chiral lithium amide base.

| Chiral Base | Electrophile | Product | Yield (%) | Enantiomeric Excess (ee) (%) |

| Chiral Lithium Amide 1 | Benzaldehyde | Aldol | High | up to 79 |

| Chiral Lithium Amide 2 | Acetic Anhydride | Enol Acetate | High | Moderate |

| Chiral Lithium Amide 3 | Trimethylsilyl Chloride | Silyl Enol Ether | High | Moderate |

Data is based on the findings from the study on the enantioselective deprotonation of cis-3,5-dimethylcyclohexanone.

Chiral Building Block Strategies Employing this compound Derivatives

Chiral building blocks, also known as chiral synthons, are enantiomerically pure compounds that can be incorporated into a larger molecule without loss of stereochemical integrity. While specific examples of this compound derivatives being used as chiral building blocks are not extensively documented in readily available literature, their potential is significant.

The functionalized, chiral derivatives of this compound obtained from asymmetric synthesis (as described in the preceding sections) are valuable intermediates. For instance, the chiral lactones from Baeyer-Villiger oxidation or the enantioenriched aldol products can serve as starting materials for the synthesis of complex natural products and pharmaceuticals. The cyclohexane (B81311) scaffold with its defined stereocenters provides a rigid framework for further stereocontrolled transformations. The versatility of the ketone and other introduced functional groups allows for a wide range of subsequent reactions, making these derivatives powerful tools in stereoselective synthesis.

Multicomponent Reaction Approaches Incorporating this compound Scaffolds

Multicomponent reactions (MCRs) are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot procedure. These reactions are highly efficient and atom-economical. While the direct application of this compound in well-known MCRs like the Ugi or Passerini reactions is not widely reported, its scaffold can be envisioned as a key component in such processes. wikipedia.orgyoutube.com

For example, the carbonyl group of this compound could potentially react with an amine and a carboxylic acid in the presence of an isocyanide in an Ugi reaction to form a complex α-acylamino amide. Similarly, in a Passerini reaction, it could react with a carboxylic acid and an isocyanide. wikipedia.orgresearchgate.netnih.gov The challenge in utilizing ketones like this compound in these reactions often lies in their lower reactivity compared to aldehydes. However, with appropriate catalysts or reaction conditions, the incorporation of this cyclohexanone scaffold into complex molecules via MCRs remains a plausible and attractive synthetic strategy.

Mechanistic Insights into the Synthesis of this compound

A powerful and widely used method for the synthesis of six-membered rings, including substituted cyclohexanones, is the Robinson annulation. wikipedia.orgchemeurope.combyjus.com This reaction involves a Michael addition followed by an intramolecular aldol condensation. wikipedia.orgbyjus.com

The mechanism for a potential synthesis of a 3,5-dimethylcyclohexenone, a direct precursor to this compound, can be proposed as follows:

Michael Addition: The reaction would begin with the base-catalyzed Michael addition of an enolate of a ketone, such as the enolate of 3-pentanone (B124093), to an α,β-unsaturated ketone, like methyl vinyl ketone. The base deprotonates the α-carbon of 3-pentanone to form a nucleophilic enolate. This enolate then attacks the β-carbon of methyl vinyl ketone.

Intramolecular Aldol Condensation: The product of the Michael addition is a 1,5-dicarbonyl compound. Under the basic reaction conditions, this intermediate undergoes an intramolecular aldol condensation. A base removes a proton from an α-carbon to form a new enolate, which then attacks the other carbonyl group, forming a six-membered ring.

Dehydration: The resulting β-hydroxy ketone readily undergoes dehydration upon heating or under acidic or basic conditions to yield the final α,β-unsaturated cyclohexenone product.

Reduction: Subsequent reduction of the double bond in the cyclohexenone ring would yield the saturated this compound.

This sequence provides a convergent and efficient route to the construction of the this compound framework. researchgate.netorganic-chemistry.org

Stereochemical Investigations and Conformational Analysis of 3,5 Dimethylcyclohexanone

Stereoisomerism and Diastereoselectivity in 3,5-Dimethylcyclohexanone Systems

This compound exists as cis and trans diastereomers, each with a pair of enantiomers. The relative orientation of the two methyl groups significantly influences the molecule's stability and reactivity.

The determination of cis and trans configurations in this compound relies heavily on spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy. In the ¹H NMR spectrum, the coupling constants (J-values) between vicinal protons provide crucial information about their dihedral angles, allowing for the assignment of axial and equatorial positions of the methyl groups. For instance, a larger coupling constant is typically observed for trans-diaxial protons compared to axial-equatorial or diequatorial protons.

In the cis isomer, both methyl groups can occupy equatorial positions in the most stable chair conformation to minimize steric strain. libretexts.orglibretexts.org Conversely, the trans isomer must have one methyl group in an axial position and the other in an equatorial position in a chair conformation. libretexts.orglibretexts.org This difference in the spatial arrangement of the methyl groups leads to distinct chemical shifts and coupling patterns in their NMR spectra, enabling unambiguous configurational assignment.

Table 1: Predicted ¹H NMR Spectral Features for Chair Conformations of this compound Isomers

| Isomer | Methyl Group Orientations | Expected Proton Coupling Constants (H-C-C-H) | Key Differentiating Feature |

| cis | Diequatorial | Small J-values for methine protons adjacent to methyls | Both methyl groups are in a similar, sterically favored environment. |

| trans | Axial and Equatorial | One methine proton will show a large (axial-axial) and a small (axial-equatorial) J-value, while the other will show two small J-values. | Distinctly different environments for the two methyl groups. |

Note: This table is based on general principles of NMR spectroscopy as applied to substituted cyclohexanes.

The stereochemistry of this compound plays a critical role in directing the outcome of its reactions. The approach of reagents to the carbonyl group is influenced by the steric hindrance imposed by the methyl substituents, leading to stereoselective formation of products.

One of the key reactions is the reduction of the carbonyl group. The stereoselectivity of this reduction is governed by the facial bias created by the ring's conformation and the position of the methyl groups. For instance, reduction of the more stable diequatorial cis-3,5-dimethylcyclohexanone (B1619870) with a hydride reagent is expected to favor the approach from the less hindered equatorial face, leading to the formation of the corresponding axial alcohol as the major product. The stereoselectivity can be influenced by the choice of reducing agent and reaction conditions.

Alkylation of the enolate of this compound is another important stereoselective reaction. The formation of the enolate can occur on either side of the carbonyl group, and the subsequent alkylation is subject to steric control. The alkylation of conformationally rigid cyclohexanone (B45756) enolates tends to proceed via axial attack, leading to the formation of a product where the new alkyl group is in an axial position in a chair-like transition state.

Table 2: Expected Major Products in Stereoselective Reactions of cis-3,5-Dimethylcyclohexanone

| Reaction | Reagent | Expected Major Product | Rationale |

| Hydride Reduction | NaBH₄ | cis,cis-3,5-Dimethylcyclohexanol (axial OH) | Attack from the less hindered equatorial face. |

| Enolate Alkylation | 1. LDA2. CH₃I | cis-2,3,5-Trimethylcyclohexanone (axial 2-methyl) | Axial alkylation of the enolate is generally favored kinetically. |

Note: Product ratios are highly dependent on specific reaction conditions.

Conformational Preferences and Dynamics of this compound

The six-membered ring of this compound is not planar and exists in various interconverting conformations, with the chair conformation being the most stable.

Like cyclohexane (B81311), cyclohexanone derivatives predominantly adopt a chair conformation to minimize angle and torsional strain. utexas.edu However, the presence of the sp²-hybridized carbonyl carbon flattens the ring slightly. The chair conformation can undergo a ring-flip to an alternative chair conformation, during which it passes through higher energy twist-boat and boat conformations. utexas.eduwikipedia.org The twist-boat conformation is generally more stable than the boat conformation as it alleviates some steric hindrance. wikipedia.org For most substituted cyclohexanones, the energy barrier to ring inversion is low enough for rapid interconversion at room temperature.

The presence of a ketone group influences the conformational energies of adjacent alkyl substituents, a phenomenon known as the "alkylketone effect". In a study involving the equilibration of cis- and trans-3,5-dimethylcyclohexanone, the conformational energy of an axial methyl group at the 3-position relative to an equatorial one was determined to be approximately 1.4 kcal/mol. researchgate.net This value is lower than the typical A-value of a methyl group in cyclohexane (around 1.7 kcal/mol), indicating a stabilization of the axial orientation. This reduction in energy, attributed to the 3-alkylketone effect, is about 0.6 kcal/mol. researchgate.net This stabilization can be explained by the replacement of one of the 1,3-diaxial hydrogen-methyl interactions with a less sterically demanding interaction with the carbonyl group. psgcas.ac.in

Table 3: Conformational Energy Data Related to the 3-Alkylketone Effect

| Parameter | Value (kcal/mol) | Significance |

| Conformational Energy of axial 3-methyl in this compound | 1.4 | Represents the energy difference between axial and equatorial methyl groups. researchgate.net |

| Reduction in energy due to 3-alkylketone effect | 0.6 | Indicates the stabilizing influence of the ketone on an adjacent axial alkyl group. researchgate.net |

The preferred conformation of the this compound ring is dictated by the steric interactions between the substituents.

In cis-3,5-dimethylcyclohexanone , the most stable conformation is a chair form where both methyl groups occupy equatorial positions. libretexts.orglibretexts.org This arrangement minimizes steric strain, as the alternative diaxial conformation would introduce significant destabilizing 1,3-diaxial interactions between the two methyl groups. libretexts.org

Table 4: Summary of Key Steric Interactions in the Stable Chair Conformations of this compound Isomers

| Isomer | Methyl Group Positions | Primary Steric Interactions | Relative Stability |

| cis | Diequatorial | Minimal gauche interactions | More stable |

| trans | Axial, Equatorial | One 1,3-diaxial interaction (methyl-hydrogen) | Less stable |

Reactivity and Reaction Mechanisms of 3,5 Dimethylcyclohexanone

Reactions Involving the Carbonyl Group of 3,5-Dimethylcyclohexanone

The reactivity of the carbonyl group in this compound is central to its chemical character, serving as a site for a variety of transformations.

Nucleophilic Addition Reactions and Their Stereochemical Outcome

Nucleophilic addition to the carbonyl carbon of this compound is a fundamental reaction class. The stereochemical outcome of these additions is dictated by the approach of the nucleophile to the two faces of the carbonyl group, designated as Re and Si faces. libretexts.org In cyclic systems like cyclohexanone (B45756), this translates to either axial or equatorial attack. The presence of the two methyl groups at the C3 and C5 positions significantly influences the trajectory of the incoming nucleophile.

For cis-3,5-dimethylcyclohexanone (B1619870), which predominantly exists in a chair conformation with the two methyl groups in equatorial positions to minimize steric strain, the two faces of the carbonyl group are diastereotopic. Axial attack leads to the formation of an equatorial alcohol, while equatorial attack results in an axial alcohol. The stereoselectivity of these reactions is governed by a combination of steric and electronic factors. researchgate.net

Steric Hindrance: The axial hydrogens at C2 and C6 can sterically hinder the approach of a nucleophile from the axial face. However, in the case of cis-3,5-dimethylcyclohexanone, the equatorial methyl groups can also influence the trajectory of larger nucleophiles.

Torsional Strain (Felkin-Anh Model): According to the Felkin-Anh model, the nucleophile preferentially attacks the carbonyl carbon at an angle of approximately 107 degrees (the Bürgi-Dunitz trajectory). To minimize torsional strain with adjacent bonds, the attack occurs anti-periplanar to the largest group. In the case of cyclohexanones, this often favors axial attack to avoid eclipsing interactions with the equatorial C-H bonds at C2 and C6. academie-sciences.fr

Cieplak Effect: This model suggests that the stereoselectivity is controlled by the stabilization of the transition state through hyperconjugation. The bond that is a better sigma-donor anti-periplanar to the forming bond with the nucleophile will direct the attack. academie-sciences.fr

The outcome of nucleophilic addition can be highly dependent on the nature of the nucleophile and the reaction conditions. Small nucleophiles, such as hydride reagents like sodium borohydride (B1222165), tend to favor axial attack, leading to the equatorial alcohol as the major product. youtube.com Conversely, larger, more sterically demanding nucleophiles, such as Grignard reagents or organolithium compounds, may exhibit a preference for equatorial attack to avoid steric clashes with the axial hydrogens.

| Nucleophile | Major Product Stereoisomer | Controlling Factors |

| Small (e.g., NaBH4) | Equatorial Alcohol (from axial attack) | Torsional Strain, Electronic Effects |

| Large (e.g., Grignard) | Axial Alcohol (from equatorial attack) | Steric Hindrance |

Enolate Chemistry and Transformations of this compound

The presence of alpha-hydrogens in this compound allows for the formation of enolates, which are powerful nucleophiles in their own right. The regioselectivity and stereoselectivity of enolate formation and subsequent reactions are critical aspects of its chemistry.

This compound reacts with secondary amines, such as pyrrolidine (B122466) or morpholine, under acid catalysis to form enamines. masterorganicchemistry.comwikipedia.org The reaction proceeds through a hemiaminal intermediate, which then dehydrates to yield the enamine. youtube.com Due to the asymmetry of the ketone, two regioisomeric enamines can be formed: the less substituted (kinetic) enamine and the more substituted (thermodynamic) enamine. Typically, the reaction favors the formation of the more thermodynamically stable, more substituted enamine. youtube.com

Enamines derived from this compound are versatile intermediates for C-C bond formation. libretexts.org They are nucleophilic at the alpha-carbon and react with a variety of electrophiles, such as alkyl halides (Stork enamine alkylation) and acyl halides. wikipedia.orglibretexts.org Subsequent hydrolysis of the resulting iminium salt regenerates the carbonyl group, yielding an alpha-substituted this compound. libretexts.org The use of enamines offers advantages over enolates, including milder reaction conditions and reduced instances of polyalkylation. libretexts.org

The enolates of this compound can participate in aldol (B89426) reactions with aldehydes and ketones to form β-hydroxy ketones. youtube.com The stereochemical outcome of these reactions is of significant interest. For instance, the deprotonation of cis-3,5-dimethylcyclohexanone with chiral lithium amide bases can lead to the enantioselective formation of the corresponding lithium enolate. acs.orgacs.org

The subsequent reaction of this chiral enolate with an aldehyde, such as benzaldehyde (B42025), can proceed with a high degree of stereoselectivity. acs.org The stereochemistry of the aldol adduct is influenced by the geometry of the enolate (E or Z) and the transition state of the reaction, which is often described by the Zimmerman-Traxler model. harvard.edu This model proposes a chair-like six-membered transition state involving the metal cation, which dictates the relative stereochemistry of the newly formed stereocenters. harvard.edu Research has shown that the reaction of the lithium enolate of cis-3,5-dimethylcyclohexanone with benzaldehyde can yield non-racemic aldol products with significant enantiomeric excess. acs.org

| Reactants | Base | Product | Stereochemical Outcome |

| cis-3,5-Dimethylcyclohexanone + Benzaldehyde | Chiral Lithium Amide | β-Hydroxy Ketone | High diastereoselectivity and enantioselectivity |

The regioselective protonation of an enol or enolate of this compound is a key step in determining the final structure of the ketone product. When an enolate is formed under conditions that allow for equilibrium, the more substituted, thermodynamically more stable enolate will predominate. masterorganicchemistry.com However, kinetic deprotonation using a bulky, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures can favor the formation of the less substituted enolate. masterorganicchemistry.com

The subsequent protonation of these enolates can be controlled to yield a specific regioisomer of the ketone. Ketonization, the conversion of an enol back to the ketone, typically occurs rapidly in the presence of acid or base. The stereochemistry of the final ketone can also be influenced by the direction of protonation. For instance, enantioselective protonation of a prochiral enolate can be achieved using chiral proton sources, leading to an optically active ketone.

Oxime Formation and Beckmann Rearrangements/Fragmentations of this compound

This compound reacts with hydroxylamine (B1172632) to form this compound oxime. wikipedia.orgarpgweb.com This reaction is a condensation reaction that proceeds via the addition of the nitrogen of hydroxylamine to the carbonyl carbon, followed by the elimination of a water molecule. masterorganicchemistry.com Due to the C=N double bond, the oxime can exist as E and Z isomers, though one isomer is often favored.

The oxime of this compound can undergo a Beckmann rearrangement when treated with an acid catalyst, such as sulfuric acid or phosphorus pentachloride. wikipedia.orgorganic-chemistry.org This rearrangement involves the migration of one of the alpha-carbon groups to the nitrogen atom, with the simultaneous departure of the hydroxyl group as a leaving group (typically after protonation). masterorganicchemistry.com The result of the rearrangement is a substituted lactam (a cyclic amide). wikipedia.org The group that migrates is the one that is anti-periplanar to the leaving group on the nitrogen. wikipedia.org

In the case of this compound oxime, two possible lactam products can be formed, depending on which C-C bond migrates. The regioselectivity of the rearrangement is determined by the stereochemistry of the oxime.

Alternatively, under certain conditions, a Beckmann fragmentation can occur. wikipedia.org This pathway is favored if the migrating group can form a stable carbocation. youtube.com For this compound, the alpha-carbons are secondary, which can offer some carbocation stability. Fragmentation would lead to the opening of the ring and the formation of a nitrile-containing compound. The choice between rearrangement and fragmentation can be influenced by the reaction conditions and the specific reagents used. wikipedia.org

Transformations Involving the Cyclohexane (B81311) Ring System of this compound

The reactivity of this compound is largely dictated by the interplay between its ketone functional group and the stereochemistry of the disubstituted cyclohexane ring. These features allow for a variety of transformations, including reductions to alcohols, oxidative ring-opening, and substitutions at the α-carbons, as well as more complex ring-forming reactions.

The reduction of the carbonyl group in this compound yields 3,5-dimethylcyclohexanols. This transformation is a cornerstone of stereoselective synthesis, as the approach of the reducing agent to the carbonyl carbon can be influenced by the steric hindrance imposed by the methyl groups on the cyclohexane ring. The choice of reducing agent and reaction conditions determines the stereochemical outcome, leading to different diastereomers of the resulting alcohol. pku.edu.cn

Commonly used reducing agents for this transformation include metal hydrides such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). organic-chemistry.org The stereoselectivity of these reductions is explained by transition state theory, considering factors like steric hindrance, electronic effects, and torsional strain. pku.edu.cn

Axial vs. Equatorial Attack: The hydride can attack the carbonyl group from either the axial or equatorial face of the ring.

Attack from the less hindered equatorial face typically leads to the formation of an axial alcohol.

Attack from the more hindered axial face results in an equatorial alcohol.

For substituted cyclohexanones, small reducing agents like NaBH₄ often favor axial attack to avoid steric interactions with the axial hydrogens at the C3 and C5 positions, yielding the equatorial alcohol. Conversely, bulkier reducing agents tend to attack from the less hindered equatorial direction, resulting in the axial alcohol. pku.edu.cn Studies on the closely related cis-2,6-dimethylcyclohexanone have shown that reduction with NaBH₄ in methanol (B129727) can unexpectedly produce a predominance of the axial alcohol, highlighting the subtle interplay of solvent, reagent, and substrate conformation in determining the product ratio. researchgate.net

Table 1: Predicted Stereochemical Outcome of this compound Reduction

| Reducing Agent | Predominant Attack Vector | Major Product (Predicted) |

| Sodium Borohydride (NaBH₄) | Axial | Equatorial Alcohol |

| Lithium Aluminum Hydride (LiAlH₄) | Axial | Equatorial Alcohol |

| Lithium Tri-tert-butoxyaluminum Hydride (LiAl(OtBu)₃H) | Equatorial | Axial Alcohol |

Note: The actual product ratios can be highly dependent on the specific isomer (cis or trans) of this compound and the reaction conditions.

The oxidation of this compound can proceed via several pathways, with the Baeyer-Villiger oxidation being a prominent example for cyclic ketones. wikipedia.org This reaction converts a cyclic ketone into a lactone (a cyclic ester) by inserting an oxygen atom adjacent to the carbonyl group. wikipedia.orgorganic-chemistry.org This transformation is a powerful tool for synthesizing lactones that are otherwise difficult to prepare. mdpi.com

The reaction is typically carried out using peroxyacids, such as meta-chloroperoxybenzoic acid (mCPBA), or with hydrogen peroxide in the presence of a Lewis or Brønsted acid catalyst. organic-chemistry.orgmdpi.com The regioselectivity of the oxygen insertion is determined by the migratory aptitude of the adjacent carbon atoms. In the case of this compound, the oxygen atom is inserted between the carbonyl carbon and one of the neighboring methylene (B1212753) carbons.

Systematic studies on the desymmetrization of meso-disubstituted cycloketones, such as cis-3,5-dimethylcyclohexanone, via asymmetric Baeyer-Villiger oxidation have been explored. rsc.org This approach uses chiral catalysts to achieve enantioselective synthesis of chiral lactones, which are valuable building blocks in organic synthesis. rsc.org

Beyond the Baeyer-Villiger reaction, this compound itself can be synthesized through the oxidation of 3,5-dimethylcyclohexanol (B146684). guidechem.comprepchem.com This reaction typically employs oxidizing agents like sodium dichromate in the presence of sulfuric acid and acetic acid. prepchem.com

Substitution reactions on the this compound ring primarily occur at the α-positions (C2 and C6) via an enolate intermediate. The formation of an enolate by deprotonation of an α-hydrogen creates a nucleophilic carbon that can react with various electrophiles, most commonly alkyl halides in a reaction known as enolate alkylation. 182.160.97libretexts.org

The alkylation process is a classic Sₙ2 reaction, meaning it works best with methyl or primary alkyl halides. libretexts.org The regioselectivity of deprotonation can be controlled by the reaction conditions:

Thermodynamic Control: Using a small, sterically unhindered base (like sodium hydride) in a protic solvent allows for equilibrium to be established, favoring the formation of the more substituted, thermodynamically more stable enolate. youtube.com

Kinetic Control: Using a bulky, strong base like lithium diisopropylamide (LDA) at low temperatures leads to the rapid deprotonation of the least sterically hindered α-hydrogen, forming the kinetic enolate. ubc.ca

For this compound, the two α-positions (C2 and C6) are equivalent in the cis isomer but not in the trans isomer, which can lead to mixtures of products. The stereochemistry of the alkylation is also a key consideration, as the electrophile can approach the planar enolate from either the axial or equatorial face, often favoring axial attack to proceed through a chair-like transition state. ubc.ca

Table 2: Controlling Regioselectivity in Enolate Formation of Unsymmetrical Ketones

| Condition | Base | Temperature | Result |

| Kinetic Control | Lithium Diisopropylamide (LDA) | Low (-78 °C) | Less substituted enolate |

| Thermodynamic Control | Sodium Hydride (NaH) or Alkoxides | High (Room Temp. or higher) | More substituted enolate |

This compound can serve as a foundational scaffold for the construction of fused polycyclic systems through ring annulation reactions. chemrxiv.org The most notable of these is the Robinson annulation, a powerful method for forming a six-membered ring. wikipedia.orglibretexts.org

The Robinson annulation is a two-step sequence:

Michael Addition: The enolate of this compound acts as a nucleophile and adds to an α,β-unsaturated ketone, such as methyl vinyl ketone. This forms a 1,5-dicarbonyl intermediate. fiveable.memasterorganicchemistry.com

Intramolecular Aldol Condensation: The newly formed diketone then undergoes an intramolecular aldol condensation, where an enolate formed on one side of the intermediate attacks the other carbonyl group, followed by dehydration to yield a new, fused α,β-unsaturated cyclohexenone ring. masterorganicchemistry.com

This methodology is a key strategy for the synthesis of steroids and terpenes. wikipedia.orgfiveable.me The use of this compound in this reaction would result in a bicyclic system with methyl groups on the original ring. Other strategies for synthesizing fused-ring systems include transition-metal-catalyzed intermolecular [5+2] annulation and various intramolecular cycloadditions. chemrxiv.org These advanced methods provide access to a wide range of complex molecular architectures, including strained seven-membered rings fused to the cyclohexanone core. chemrxiv.org

Catalytic Reactions and Mechanisms Involving this compound

Catalysis offers efficient and selective pathways for transforming this compound. Metal catalysts are particularly effective in processes like hydrogenation and in facilitating asymmetric carbon-carbon bond formations.

Hydrogenation: Catalytic hydrogenation is an alternative method for the reduction of the carbonyl group in this compound to form 3,5-dimethylcyclohexanols. This process typically involves the use of hydrogen gas (H₂) and a heterogeneous catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni) on a solid support like carbon. The ketone adsorbs onto the metal surface, where the transfer of hydrogen atoms occurs, leading to the corresponding alcohol. The stereochemical outcome of catalytic hydrogenation can differ from that of hydride reductions and is influenced by the catalyst and the steric environment of the substrate.

Asymmetric Allylic Alkylation (AAA): The palladium-catalyzed asymmetric allylic alkylation (AAA) is a sophisticated method for forming new carbon-carbon bonds. uni-saarland.de In this reaction, the enolate of this compound can be used as a soft nucleophile to attack a π-allyl palladium complex. uni-saarland.depitt.edu This process is highly valuable because, with the use of a chiral ligand on the palladium catalyst, it can create new stereogenic centers with high enantioselectivity. nih.gov

The general mechanism involves:

Formation of a π-allyl palladium complex from an allylic precursor (e.g., an allyl acetate).

Generation of the enolate of this compound using a base.

Nucleophilic attack of the enolate on the π-allyl complex, which is directed by the chiral ligand to favor the formation of one enantiomer over the other.

This reaction has become a powerful tool in organic synthesis for the construction of complex molecules with precise stereochemical control. nih.govresearchgate.net

Organocatalytic Transformations (e.g., Proline-catalyzed Reactions)

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in asymmetric synthesis. Proline, a naturally occurring amino acid, is a widely used organocatalyst for various transformations, including aldol and Mannich reactions. units.itlongdom.org The catalytic cycle of proline in reactions with ketones typically involves the formation of an enamine intermediate. units.itnih.gov

In the context of substituted cyclohexanones, the stereochemical outcome of proline-catalyzed reactions is highly dependent on the nature and position of the substituents. While extensive research has been conducted on the proline-catalyzed reactions of unsubstituted cyclohexanone, specific studies on this compound are less prevalent in the readily available scientific literature. researchgate.netresearchgate.netresearchgate.net However, the general principles of proline catalysis can be extrapolated to understand its potential reactivity with this substituted ketone.

The mechanism of the proline-catalyzed aldol reaction, for instance, involves the nucleophilic attack of the enamine, formed from proline and the ketone, on an aldehyde. nih.gov The stereoselectivity of this reaction is governed by the transition state geometry, which is influenced by steric and electronic factors. In the case of this compound, the two methyl groups would play a crucial role in directing the approach of the electrophile, thereby influencing the diastereoselectivity and enantioselectivity of the product. Theoretical investigations on the stereoselectivity of proline-catalyzed reactions of cyclohexanone have highlighted the importance of the enamine conformation in determining the final stereochemistry. acs.org

Detailed research findings on the specific proline-catalyzed transformations of this compound, including comprehensive data on yields, diastereomeric ratios, and enantiomeric excesses, are not extensively documented in the currently accessible literature. General findings for proline-catalyzed aldol reactions of acetone (B3395972) with various aldehydes have shown that reaction conditions can be optimized to achieve high yields and enantioselectivities. nih.govorganic-chemistry.org

Table 1: Representative Proline-Catalyzed Aldol Reactions of Ketones with Aldehydes (General Examples)

| Ketone Donor | Aldehyde Acceptor | Catalyst | Solvent | Yield (%) | ee (%) |

| Acetone | Isovaleraldehyde | (S)-Proline | Acetone/CHCl3 | 77 | 95 |

| Acetone | Pivalaldehyde | (S)-Proline | Acetone/CHCl3 | 65 | >99 |

| Cyclohexanone | 4-Nitrobenzaldehyde | Bifunctional Amide | Brine | 92 | 98 |

Note: This table presents general examples of proline-catalyzed aldol reactions to illustrate typical outcomes and is not specific to this compound due to a lack of available data.

Spectroscopic Characterization Methodologies in 3,5 Dimethylcyclohexanone Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining the detailed structure of 3,5-dimethylcyclohexanone, allowing for the differentiation between its cis and trans isomers through the analysis of chemical shifts, coupling constants, and spatial correlations.

The ¹H NMR spectrum of this compound provides information on the chemical environment of each proton. The integration of the signals corresponds to the number of protons, and the splitting patterns (multiplicity) reveal adjacent proton-proton (H-H) couplings. The chemical shifts are influenced by the electronic environment, with protons closer to the electron-withdrawing carbonyl group appearing further downfield.

The spectra of the cis and trans isomers are expected to differ significantly. In the cis isomer, a plane of symmetry renders the two methyl groups chemically equivalent, as well as the protons on C2/C6 and C3/C5. The trans isomer lacks this symmetry, resulting in a more complex spectrum with more distinct signals.

Expected ¹H NMR Chemical Shifts for this compound:

Methyl Protons (C3-CH₃, C5-CH₃): These protons would appear as doublets in the upfield region (approx. 0.9-1.1 ppm) due to coupling with the methine protons at C3 and C5.

Methylene (B1212753) Protons (C4-H₂, C2-H₂, C6-H₂): The protons on the carbon atoms adjacent to the carbonyl group (C2 and C6) are diastereotopic and would appear as complex multiplets in the downfield region (approx. 2.0-2.4 ppm). The C4 methylene protons would also present as a multiplet, typically in the range of 1.2-1.9 ppm.

Methine Protons (C3-H, C5-H): These protons are attached to the carbons bearing the methyl groups and would resonate as complex multiplets around 1.5-2.0 ppm.

Interactive Table: Predicted ¹H NMR Chemical Shifts (ppm)

| Proton Assignment | Predicted Chemical Shift (ppm) | Expected Multiplicity |

| C3-CH₃, C5-CH₃ | ~ 0.9 - 1.1 | Doublet (d) |

| C4-H₂ | ~ 1.2 - 1.9 | Multiplet (m) |

| C3-H, C5-H | ~ 1.5 - 2.0 | Multiplet (m) |

| C2-H₂, C6-H₂ | ~ 2.0 - 2.4 | Multiplet (m) |

The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms in the molecule. Due to the presence of stereoisomers, the ¹³C NMR analysis is critical for identification.

Cis-3,5-Dimethylcyclohexanone (B1619870): Possesses a plane of symmetry. This results in fewer signals than the total number of carbons. Five distinct signals are expected: one for the carbonyl carbon (C1), one for the equivalent methylene carbons C2 and C6, one for the equivalent methine carbons C3 and C5, one for the C4 methylene carbon, and one for the two equivalent methyl carbons.

Trans-3,5-Dimethylcyclohexanone: Lacks a plane of symmetry, meaning all eight carbon atoms are chemically non-equivalent and should produce eight distinct signals in the spectrum.

The carbonyl carbon (C=O) is the most deshielded and appears significantly downfield. Carbons adjacent to the carbonyl (C2, C6) are also shifted downfield compared to other methylene carbons.

Interactive Table: Predicted ¹³C NMR Chemical Shifts (ppm)

| Carbon Assignment | Predicted Chemical Shift (ppm) | Isomer Note |

| C=O (C1) | ~ 210 - 213 | Both |

| CH₂ (C2, C6) | ~ 50 - 53 | One signal for cis, two for trans |

| CH (C3, C5) | ~ 30 - 35 | One signal for cis, two for trans |

| CH₂ (C4) | ~ 43 - 46 | One signal for cis, one for trans |

| CH₃ | ~ 20 - 23 | One signal for cis, two for trans |

2D NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure, including the relative stereochemistry.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically over two or three bonds). sdsu.edu A COSY spectrum of this compound would show cross-peaks connecting the methine protons (H3/H5) to both their attached methyl protons and the adjacent methylene protons (H2/H4 and H4/H6). This helps to trace the connectivity of the carbon backbone. sdsu.edu

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals to which they are directly attached (one-bond ¹H-¹³C coupling). sdsu.edu For example, the proton signal for the methyl groups (~1.0 ppm) would show a cross-peak to the methyl carbon signal (~22 ppm), definitively linking them.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals longer-range couplings between protons and carbons (typically over two or three bonds). This is crucial for piecing together the molecular puzzle. sdsu.edu Key correlations would include cross-peaks from the methyl protons to the methine carbons (C3/C5) and the neighboring methylene carbon (C4). Furthermore, the methylene protons at C2 and C6 would show HMBC correlations to the carbonyl carbon (C1), confirming their position alpha to the ketone.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy probes the functional groups within a molecule by measuring the absorption (IR) or scattering (Raman) of light corresponding to the energies of molecular vibrations. nih.gov

The most prominent feature in the IR spectrum of this compound is the strong absorption band corresponding to the carbonyl (C=O) group stretch. For a six-membered saturated ring ketone, this peak is typically observed around 1715 cm⁻¹. The exact position can be influenced by the conformation of the ring.

Other significant vibrational modes include:

C-H Stretching: Aliphatic sp³ C-H stretching vibrations are observed just below 3000 cm⁻¹ (typically in the 2850-2960 cm⁻¹ region).

CH₂ and CH₃ Bending: Methylene (CH₂) scissoring and methyl (CH₃) asymmetric and symmetric bending vibrations appear in the 1350-1470 cm⁻¹ region.

Fingerprint Region: The region below 1300 cm⁻¹ contains a complex series of C-C stretching and other bending and rocking vibrations that are unique to the specific molecule, including its stereochemistry.

The Raman spectrum provides complementary information. While the C=O stretch is visible, it is often weaker than in the IR spectrum. However, the C-C and C-H symmetric vibrations of the aliphatic ring and methyl groups typically produce strong signals in the Raman spectrum. The NIST Chemistry WebBook confirms the availability of IR spectral data for trans-3,5-dimethylcyclohexanone. nist.gov

Interactive Table: Characteristic Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity (IR) | Intensity (Raman) |

| C-H Stretch (sp³) | 2850 - 2960 | Strong | Strong |

| C=O Stretch | 1710 - 1725 | Very Strong | Medium |

| CH₂/CH₃ Bend | 1350 - 1470 | Medium | Medium |

| C-C Stretch | 800 - 1200 | Medium-Weak | Strong |

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. For this compound (molar mass: 126.20 g/mol ), the mass spectrum would show a molecular ion peak ([M]⁺) at a mass-to-charge ratio (m/z) of 126.

The fragmentation of cyclic ketones is dominated by alpha-cleavage, which is the breaking of the bond between the carbonyl carbon and an adjacent alpha-carbon. chemguide.co.uklibretexts.org For this compound, this can occur in two primary ways, leading to the formation of stable acylium ions.

Primary Fragmentation Pathways:

Cleavage of the C1-C2 bond: This pathway leads to the loss of a C₅H₉ radical, resulting in a fragment at m/z 55, or charge retention on the larger fragment.

Cleavage of the C1-C6 bond: This pathway is symmetrical to the first.

Alpha-cleavage followed by hydrogen transfer and loss of an alkene: This can lead to characteristic fragments. For instance, cleavage at C1-C2 followed by rearrangement can lead to a prominent ion at m/z 83 (M - 43, loss of a propyl radical) or m/z 70.

Loss of a methyl group: A peak at m/z 111 (M-15) can occur but is generally less favorable than alpha-cleavage of the ring bonds.

The NIST Chemistry WebBook confirms the availability of mass spectral data for trans-3,5-dimethylcyclohexanone. nist.gov

Interactive Table: Predicted Mass Spectrometry Fragments

| m/z | Predicted Fragment Identity | Fragmentation Pathway |

| 126 | [C₈H₁₄O]⁺ | Molecular Ion (M⁺) |

| 111 | [M - CH₃]⁺ | Loss of a methyl radical |

| 83 | [M - C₃H₇]⁺ | Alpha-cleavage and loss of propyl radical |

| 70 | [C₄H₆O]⁺ | Rearrangement after alpha-cleavage |

| 55 | [C₃H₃O]⁺ | Acylium ion from alpha-cleavage |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For this compound, the key chromophore is the carbonyl group (C=O). Saturated ketones typically exhibit a weak absorption band in the near-UV region, which arises from the forbidden n → π* (n-to-pi-star) electronic transition of the lone pair electrons on the oxygen atom to the antibonding π* orbital of the carbonyl group.

For the parent compound, cyclohexanone (B45756), this absorption maximum (λmax) occurs at approximately 290 nm in a non-polar solvent like cyclohexane (B81311). mcmaster.ca The presence of the two methyl groups at the 3 and 5 positions, which act as auxochromes, is expected to cause a slight bathochromic shift (a shift to a longer wavelength) of the λmax. The exact position of the λmax can be influenced by the solvent used for the analysis. kvmwai.edu.in While this absorption is characteristically weak, it is a useful diagnostic tool for confirming the presence of the carbonyl functionality in the cyclohexanone ring.

Table 2: Typical UV-Vis Absorption for Cyclohexanones

| Chromophore | Transition | Typical λmax (nm) | Molar Absorptivity (ε) |

| Carbonyl (C=O) in a six-membered ring | n → π* | ~290 | Low (~15-30 L·mol⁻¹·cm⁻¹) |

X-ray Diffraction (XRD) and Crystal Structure Analysis of this compound Complexes

While this compound is a liquid at room temperature, it can act as a ligand in the formation of metal complexes. X-ray Diffraction (XRD) on single crystals of these complexes is the definitive method for determining their three-dimensional molecular structure. This technique provides precise information on bond lengths, bond angles, and the coordination geometry around the metal center.

Other Spectroscopic and Analytical Techniques (e.g., Thermogravimetric Analysis, Magnetic Susceptibility)

A range of other analytical methods are employed to characterize complexes of this compound, providing further insight into their thermal stability and electronic properties.

Magnetic Susceptibility: This technique is used to determine the magnetic properties of a substance, which is particularly important for complexes of transition metals. gcnayanangal.com By measuring the magnetic susceptibility, one can determine the number of unpaired electrons in the metal center of a this compound complex. libretexts.org This information is crucial for deducing the electronic configuration and the spin state (high-spin or low-spin) of the metal ion, which in turn provides insights into the ligand field environment and the geometry of the complex. libretexts.org Complexes with unpaired electrons are paramagnetic and are attracted to a magnetic field, while those with all paired electrons are diamagnetic and are repelled by a magnetic field. libretexts.org

Table 3: Summary of Other Analytical Techniques for this compound Complexes

| Technique | Information Obtained | Application |

| Thermogravimetric Analysis (TGA) | Thermal stability, decomposition temperatures, composition of complexes. | Characterizing the thermal properties and stability of metal complexes. |

| Magnetic Susceptibility | Number of unpaired electrons, magnetic moment, spin state (high/low spin). | Determining the electronic structure and coordination environment of transition metal complexes. |

Computational Chemistry and Theoretical Studies of 3,5 Dimethylcyclohexanone

Quantum Mechanical (QM) Calculations

Quantum mechanics provides a fundamental framework for understanding the behavior of electrons and nuclei in molecules. Through QM calculations, it is possible to determine a molecule's electronic structure, predict its geometry, and analyze the energetics of different conformations and reaction pathways.

Electronic Structure Determination and Analysis

The electronic structure of 3,5-dimethylcyclohexanone, like any molecule, is described by the arrangement of its electrons in various molecular orbitals. Quantum mechanical methods, such as Density Functional Theory (DFT) and ab initio calculations, are employed to solve the Schrödinger equation and obtain the wavefunctions and energy levels of these orbitals.

A common DFT method used for organic molecules is B3LYP, often paired with a basis set like 6-31G*. researchgate.netreddit.com Such calculations for this compound would yield information on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter, influencing the molecule's reactivity and electronic properties. The distribution of electron density, molecular electrostatic potential, and partial atomic charges can also be mapped, providing insights into the molecule's polarity and regions susceptible to nucleophilic or electrophilic attack.

Energetic Analysis of Conformers of this compound

Substituted cyclohexanones, including this compound, can exist in various conformations, primarily the chair, boat, and twist-boat forms. The relative energies of these conformers determine their population at equilibrium. This compound has two stereoisomers: cis and trans.

For the cis-isomer, both methyl groups are on the same face of the ring. In a chair conformation, this can lead to one methyl group being in an axial position and the other in an equatorial position (axial-equatorial), or a ring flip to the alternative chair form, which is energetically equivalent. However, the most stable conformation for cis-1,3-disubstituted cyclohexanes typically has both substituents in equatorial positions to minimize steric strain from 1,3-diaxial interactions. libretexts.org

For the trans-isomer, the methyl groups are on opposite faces of the ring. This can result in a chair conformation with both methyl groups in equatorial positions (di-equatorial) or, after a ring flip, both in axial positions (di-axial). The di-equatorial conformer is expected to be significantly more stable due to the avoidance of unfavorable 1,3-diaxial interactions present in the di-axial form. libretexts.org

Quantum mechanical calculations can precisely quantify the energy differences between these conformers. For example, DFT calculations could provide the relative Gibbs free energies (ΔG) of the various chair and boat conformations of both cis- and trans-3,5-dimethylcyclohexanone.

Table 1: Predicted Relative Stability of this compound Conformers

| Isomer | Conformation | Methyl Group Positions | Predicted Relative Stability |

|---|---|---|---|

| cis | Chair | Axial, Equatorial | Less Stable |

| cis | Chair | Equatorial, Axial | Less Stable |

| trans | Chair | Di-equatorial | Most Stable |

Note: This table is based on general principles of conformational analysis of substituted cyclohexanes and would require specific computational data for quantitative validation.

Reaction Pathway and Transition State Analysis in this compound Reactions

Computational chemistry is a powerful tool for elucidating reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify the minimum energy pathway from reactants to products. This pathway includes transition states, which are the high-energy structures that must be overcome for the reaction to proceed.

For reactions involving this compound, such as its reduction or enolization, QM methods can be used to locate the transition state structures. nih.gov The energy of the transition state relative to the reactants determines the activation energy of the reaction, which is a key factor in reaction kinetics. Transition state theory can then be used to calculate theoretical reaction rates. youtube.cominpressco.com For example, a computational study of the reduction of a substituted cyclohexanone (B45756) would involve modeling the approach of the reducing agent to the carbonyl carbon and calculating the energy profile of this process to determine the stereochemical outcome. nih.gov

Molecular Mechanics (MM) and Dynamics Simulations

While QM methods are highly accurate, they are computationally expensive. Molecular mechanics (MM) offers a faster, classical mechanics-based approach to study the conformational preferences and dynamics of molecules.

Conformational Energy Calculations and Potential Energy Surfaces

Molecular mechanics force fields, such as MMFF94 or UFF, model molecules as a collection of atoms connected by springs. mdpi.com The potential energy of a conformation is calculated based on bond stretching, angle bending, torsional strains, and non-bonded interactions (van der Waals and electrostatic).

For this compound, MM methods can be used to perform a conformational search to identify all low-energy conformers. By systematically rotating the rotatable bonds and minimizing the energy of each resulting structure, a potential energy surface can be generated. This surface maps the energy of the molecule as a function of its geometry, revealing the energy barriers between different conformers, such as the energy required for a chair-to-chair ring flip. masterorganicchemistry.com The energy barrier for the ring inversion of cyclohexane (B81311) itself is approximately 10 kcal/mol, passing through higher energy half-chair and twist-boat intermediates. masterorganicchemistry.com The presence of methyl groups in this compound would be expected to influence this barrier.

Table 2: Representative Energy Contributions in Molecular Mechanics

| Interaction | Description |

|---|---|

| Bond Stretching | Energy required to stretch or compress a bond from its equilibrium length. |

| Angle Bending | Energy required to bend an angle from its equilibrium value. |

| Torsional Strain | Energy associated with the rotation around a single bond. |

| Van der Waals | Non-bonded interactions (attractive and repulsive) between atoms. |

Molecular Geometry Optimization of this compound Structures

A fundamental application of both QM and MM methods is geometry optimization. This process involves finding the three-dimensional arrangement of atoms that corresponds to a minimum on the potential energy surface. For this compound, geometry optimization would be performed for the cis and trans isomers in their various possible conformations (e.g., di-equatorial trans, axial-equatorial cis).

The resulting optimized geometries provide detailed structural information, including bond lengths, bond angles, and dihedral angles. These computationally derived structures are crucial for understanding the molecule's shape and steric properties. For instance, a geometry optimization of the di-equatorial trans-3,5-dimethylcyclohexanone would confirm a stable chair conformation with specific C-C and C-O bond lengths and C-C-C bond angles close to the ideal tetrahedral angle of 109.5 degrees.

Advanced Computational Techniques Applied to this compound

Computational chemistry offers powerful tools to investigate the electronic structure and intermolecular interactions of molecules, providing insights that complement experimental findings. For this compound, advanced techniques such as Natural Bond Orbital (NBO) analysis and Hirshfeld surface analysis can elucidate the intricate details of its chemical behavior. While specific computational studies applying these advanced techniques directly to this compound are not extensively detailed in publicly available literature, the principles of these analyses, as applied to similar cyclohexanone derivatives, can be described to understand the potential insights they would offer.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that provides a chemically intuitive description of the electronic density and bonding within a molecule. It transforms the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into localized orbitals that correspond to the familiar concepts of core, lone pair, and bonding orbitals. This analysis is instrumental in understanding hyperconjugative interactions, charge transfer, and the nature of chemical bonds.

For a molecule like this compound, an NBO analysis would provide detailed information on several key aspects of its electronic structure:

Hybridization and Bonding: The analysis would quantify the hybridization of each atom's orbitals, offering a precise picture of the bonding in the cyclohexanone ring and its methyl substituents. For instance, it would detail the hybridization of the carbonyl carbon and oxygen, as well as the carbon atoms of the ring.

Hyperconjugative Interactions: NBO analysis is particularly powerful in identifying and quantifying hyperconjugative interactions, which are stabilizing interactions resulting from the overlap of an occupied bonding or lone pair orbital with an adjacent unoccupied anti-bonding orbital. In this compound, this would include interactions between the C-C and C-H bonds of the ring and the π* anti-bonding orbital of the carbonyl group. The energy of these interactions (E(2)) is a key output of NBO analysis, indicating the strength of the delocalization.

Natural Atomic Charges: The analysis would provide a more chemically meaningful distribution of atomic charges compared to other methods like Mulliken population analysis. This would help in understanding the electrostatic potential of the molecule and identifying reactive sites.

A hypothetical NBO analysis of this compound would likely reveal significant hyperconjugative interactions that contribute to the stability of its preferred conformation. The table below illustrates the type of data that would be generated from such an analysis for key interactions.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| σ(C2-C3) | π(C1=O) | - | Vicinal Hyperconjugation |

| σ(C5-C6) | π(C1=O) | - | Vicinal Hyperconjugation |

| LP(O) | σ(C1-C2) | - | Lone Pair Delocalization |

| LP(O) | σ(C1-C6) | - | Lone Pair Delocalization |

Hypothetical NBO analysis data for this compound. The E(2) values would quantify the stabilization energy from electron delocalization between the specified donor and acceptor orbitals.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions in a crystal lattice. The Hirshfeld surface is a three-dimensional surface defined around a molecule that separates it from its neighbors in the crystal. By mapping various properties onto this surface, such as the normalized contact distance (d_norm), one can identify the specific atoms involved in intermolecular contacts and the nature of these interactions.

For this compound, a Hirshfeld surface analysis would provide a detailed picture of how the molecules pack in the solid state and the types of non-covalent interactions that govern this packing. Key insights from this analysis would include:

Visualization of Intermolecular Contacts: The d_norm map on the Hirshfeld surface uses a color scale to indicate intermolecular distances. Red spots highlight contacts that are shorter than the van der Waals radii, indicating strong interactions like hydrogen bonds, while blue regions represent longer contacts.

Fingerprint Plots: A two-dimensional "fingerprint plot" is generated from the Hirshfeld surface, which summarizes all the intermolecular contacts. This plot of d_i (distance from the surface to the nearest nucleus inside the surface) versus d_e (distance from the surface to the nearest nucleus outside the surface) provides a quantitative breakdown of the different types of contacts (e.g., H...H, O...H, C...H).

In a hypothetical crystal structure of this compound, due to the presence of the carbonyl group and numerous hydrogen atoms, the dominant intermolecular interactions would likely be van der Waals forces, specifically H...H contacts. The carbonyl oxygen could also participate in weaker C-H...O hydrogen bonds. The table below presents a hypothetical breakdown of the contributions of different intermolecular contacts to the Hirshfeld surface.

| Interaction Type | Contribution (%) |

|---|---|

| H...H | - |

| O...H | - |

| C...H | - |

| Other | - |

Hypothetical percentage contributions of various intermolecular contacts to the Hirshfeld surface of this compound.

Applications of 3,5 Dimethylcyclohexanone in Advanced Organic Synthesis and Materials Science

Utilization as a Chiral Building Block in Complex Syntheses

The prochiral nature of cis-3,5-dimethylcyclohexanone (B1619870) makes it an excellent substrate for asymmetric synthesis, where a non-chiral starting material is converted into a chiral product. A key strategy involves the enantioselective deprotonation of the ketone using a chiral lithium amide base. This process selectively removes one of the two chemically equivalent protons adjacent to the carbonyl group (the α-protons), leading to the formation of a non-racemic, chiral lithium enolate.

This chiral enolate can then react with various electrophiles, such as aldehydes, in a stereoselective manner. For instance, the reaction of the chiral lithium enolate of cis-3,5-dimethylcyclohexanone with benzaldehyde (B42025) has been studied in detail. This aldol (B89426) reaction proceeds with notable diastereoselectivity, yielding primarily two of the four possible diastereoisomeric aldol products. The major product is the trans-erythro isomer, while the minor product is the cis-threo isomer. The enantiomeric excess (ee) of these products can reach up to 79%, demonstrating the effective transfer of chirality from the base to the final product.

The stereochemical outcome of these reactions is influenced by several factors, including the choice of chiral base, solvent, and the presence of additives like lithium salts. This methodology provides a powerful route to optically active compounds that can serve as advanced intermediates in the total synthesis of complex molecules.

Table 1: Stereoselective Aldol Reaction of cis-3,5-Dimethylcyclohexanone Enolate with Benzaldehyde

| Chiral Base | Solvent | Aldol Product(s) | Diastereomeric Ratio (trans-erythro:cis-threo) | Enantiomeric Excess (ee) of Major Isomer |

|---|---|---|---|---|

| Chiral Lithium Amide 1 | THF | Aldol Adducts | 66:34 | 53% |

| Chiral Lithium Amide 2 | THF | Aldol Adducts | 49:51 | 61% |

Note: Data is illustrative of research findings in the field.

Intermediates in Complex Molecule Synthesis

The structural framework of 3,5-dimethylcyclohexanone is a recurring motif in various classes of functional molecules. Its utility as an intermediate stems from the reactivity of its carbonyl group and the potential for stereocontrolled modifications to its six-membered ring.